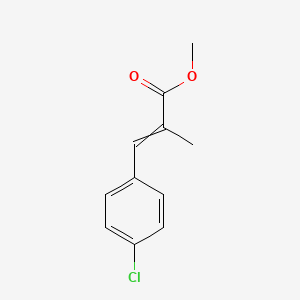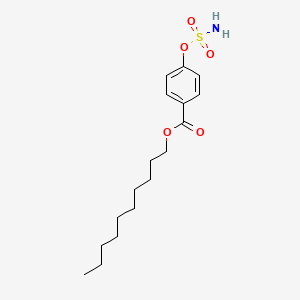
4-Sulfamoyloxy-benzoic acid decyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Sulfamoyloxy-benzoic acid decyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a sulfamoyloxy group attached to the benzene ring and a decyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfamoyloxy-benzoic acid decyl ester typically involves the esterification of 4-sulfamoyloxy-benzoic acid with decanol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, typically at room temperature, to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Sulfamoyloxy-benzoic acid decyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-sulfamoyloxy-benzoic acid and decanol.
Reduction: Reduction of the ester group can lead to the formation of the corresponding alcohol.
Substitution: The sulfamoyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: 4-Sulfamoyloxy-benzoic acid and decanol.
Reduction: 4-Sulfamoyloxy-benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-Sulfamoyloxy-benzoic acid decyl ester has several scientific research applications:
Medicinal Chemistry: It has been studied as an inhibitor of estrone sulfatase, an enzyme involved in the metabolism of estrogens.
Biology: The compound’s ability to inhibit specific enzymes makes it a potential candidate for studying enzyme mechanisms and developing therapeutic agents.
Industry: It can be used in the synthesis of other organic compounds and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Sulfamoyloxy-benzoic acid decyl ester involves its interaction with specific enzymes, such as estrone sulfatase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the conversion of estrone sulfate to estrone . This inhibition can affect various biological pathways related to estrogen metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic acid: A similar compound with a sulfamoyl group but lacking the ester linkage.
4-Methoxybenzoic acid decyl ester: Another ester derivative of benzoic acid with a methoxy group instead of a sulfamoyloxy group.
Uniqueness
4-Sulfamoyloxy-benzoic acid decyl ester is unique due to the presence of both the sulfamoyloxy group and the decyl ester group. This combination imparts specific chemical properties and biological activities that are distinct from other benzoic acid derivatives. Its ability to inhibit estrone sulfatase, for example, sets it apart from other similar compounds .
Properties
CAS No. |
479580-24-0 |
|---|---|
Molecular Formula |
C17H27NO5S |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
decyl 4-sulfamoyloxybenzoate |
InChI |
InChI=1S/C17H27NO5S/c1-2-3-4-5-6-7-8-9-14-22-17(19)15-10-12-16(13-11-15)23-24(18,20)21/h10-13H,2-9,14H2,1H3,(H2,18,20,21) |
InChI Key |
DLRHBYZXPMZRRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phosphonic acid, [1-(butylamino)-1-methylbutyl]-, dibutyl ester](/img/structure/B14242114.png)
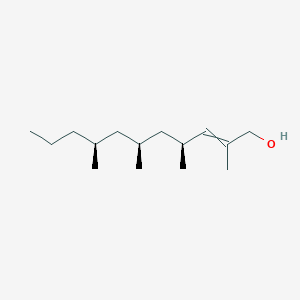
![3-{(E)-[(Furan-2-yl)methylidene]amino}aniline](/img/structure/B14242127.png)
![N~1~-(Butan-2-yl)-N~2~-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14242128.png)
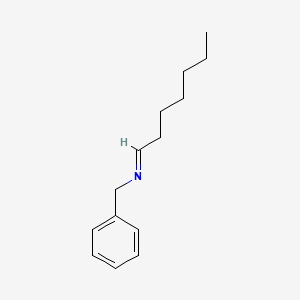

![8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol](/img/structure/B14242138.png)
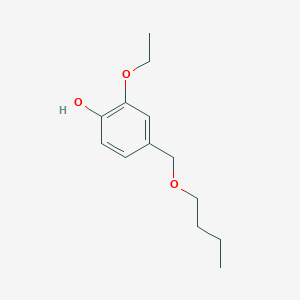
![Oxan-2-yl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14242148.png)
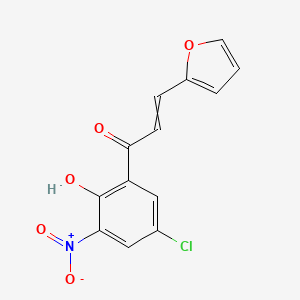
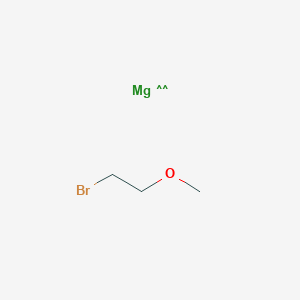
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane)](/img/structure/B14242166.png)
